Methyl 4-chloro-3-(2-methoxypropanoylamino)thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-(2-methoxypropanoylamino)thiophene-2-carboxylate: is a thiophene derivative with a chloro group at the 4-position, an amino group substituted with a 2-methoxypropanoyl moiety at the 3-position, and a carboxylate esterified with methanol at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid or its derivatives.
Reaction Steps: The process involves multiple steps, including chlorination, amino group introduction, and esterification.
Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up laboratory methods, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.
Substitution: Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA; conditions include mild temperatures.
Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous conditions.
Substitution: Reagents like nucleophiles; conditions include polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiophene derivatives with reduced chloro groups.
Substitution Products: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Explored for its therapeutic potential in treating various diseases. Industry: Applied in the synthesis of materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors, altering cellular signaling pathways.
Pathway Modulation: It can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-chlorothiophene-2-carboxylate: Lacks the amino group.
Methyl 3-(2-methoxypropanoylamino)thiophene-2-carboxylate: Lacks the chloro group.
Methyl 4-chloro-3-(methoxyacetylamino)thiophene-2-carboxylate: Different methoxy group.
Uniqueness:
The presence of both chloro and amino groups in the same molecule provides unique chemical reactivity and potential biological activity compared to similar compounds.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
methyl 4-chloro-3-(2-methoxypropanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-5(15-2)9(13)12-7-6(11)4-17-8(7)10(14)16-3/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRJBCJSNIPSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(SC=C1Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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